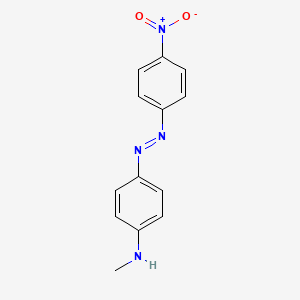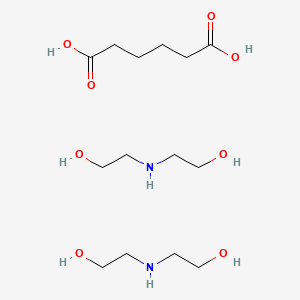
3,3',5-Tribromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds where biphenyl is substituted with bromine atoms. These compounds are known for their use as flame retardants due to their ability to inhibit combustion processes .
Preparation Methods
The synthesis of 3,3’,5-Tribromobiphenyl typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods often involve similar bromination processes but on a larger scale, with additional steps to purify the final product .
Chemical Reactions Analysis
3,3’,5-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’,5-Tribromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls and their interactions with other chemicals.
Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on living organisms.
Medicine: Studies investigate its potential effects on human health and its role in diseases caused by exposure to brominated compounds.
Mechanism of Action
The mechanism of action of 3,3’,5-Tribromobiphenyl involves its interaction with cellular components. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes play a role in the metabolism and detoxification of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
3,3’,5-Tribromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern. Similar compounds include:
3,4’,5-Tribromobiphenyl: Another polybrominated biphenyl with a different bromination pattern.
4,4’-Dibromobiphenyl: A biphenyl derivative with two bromine atoms.
4-Bromobiphenyl: A simpler biphenyl derivative with a single bromine atom.
These compounds share similar properties but differ in their specific chemical behaviors and applications.
Properties
CAS No. |
855255-44-6 |
|---|---|
Molecular Formula |
C12H7Br3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
1,3-dibromo-5-(3-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H |
InChI Key |
IJCXDTWVECJMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


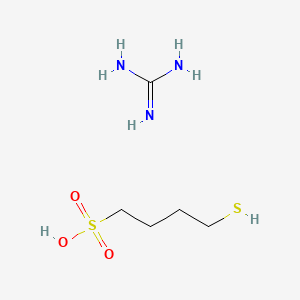

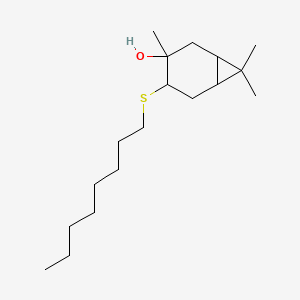
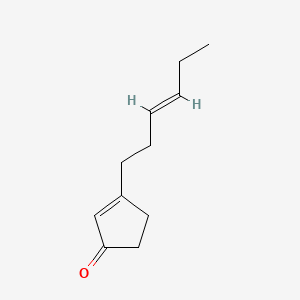
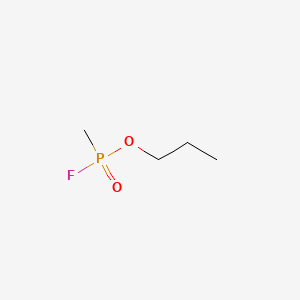

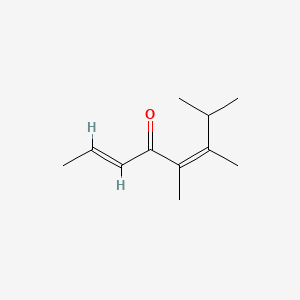
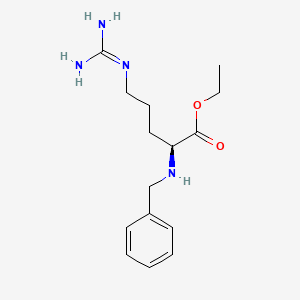
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)

